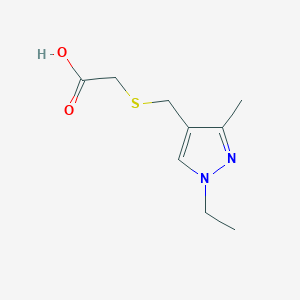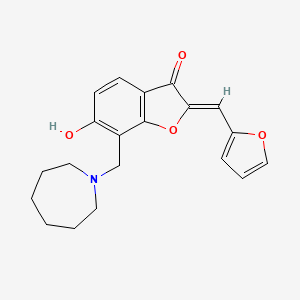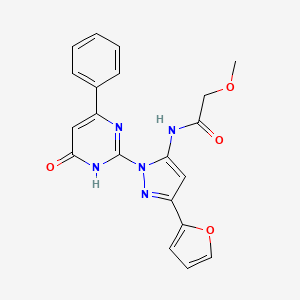
2-tert-butyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1H-pyrazol-3-one is a type of organic compound known as phenylpyrazoles . It is a novel pyrazol-5-ol derivative with a wide range of potential applications in scientific research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, which involved a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can participate in cycloaddition of dicarboxylic alkynes and hydrazines that are catalyzed by rhodium .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For instance, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Scientific Research Applications
Carbon Dioxide Fixation and Small Molecule Reactivity
A bifunctional frustrated Lewis pair derived from 1H-pyrazole has been employed for the fixation of carbon dioxide and related small molecules, demonstrating the potential of pyrazolyl derivatives in carbon capture and utilization technologies. The reactions afforded various adducts as zwitterionic, bicyclic boraheterocycles, showcasing the compound's role in creating novel structures with potential applications in green chemistry and environmental remediation (Theuergarten et al., 2012).
Ligand Synthesis and Coordination Chemistry
Derivatives of pyrazoles have been extensively studied as ligands for their ability to form complexes with various metals. These complexes have applications ranging from luminescent materials for biological sensing to catalysts for chemical transformations, indicating the importance of 2-tert-butyl-1H-pyrazol-3-one derivatives in the development of advanced materials and catalytic processes (Halcrow, 2005).
Reactivity and Derivative Synthesis
Research on pyrazolotriazine derivatives, closely related to 2-tert-butyl-1H-pyrazol-3-one, reveals their reactivity under various conditions, leading to the formation of compounds with potential biological activity. Such studies contribute to the pharmaceutical sciences by providing new pathways for the synthesis of biologically active molecules (Mironovich & Shcherbinin, 2014).
Photophysical Properties and Material Science
Binuclear platinum complexes featuring pyrazolate bridges have been synthesized, exhibiting distinct photophysical properties based on the modification of the pyrazolate ligand. These findings are crucial for the design of new materials with specific optical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Ma et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with pyrazole derivatives can vary. For instance, tert-butanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system and central nervous system .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .
properties
IUPAC Name |
2-tert-butyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPZVMSXBQIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-1H-pyrazol-5-OL | |
CAS RN |
214057-39-3 |
Source


|
| Record name | 1-tert-butyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)


![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)
![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2970601.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)
